2-Hydroxy-3-sulfamoylbenzamide
Description
2-Hydroxy-3-sulfamoylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 3-position of the benzene ring.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-hydroxy-3-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)4-2-1-3-5(6(4)10)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI Key |
ONHDOXASAPEGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-sulfamoylbenzamide typically involves the condensation of 2-hydroxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamides.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-hydroxy-3-sulfamoylbenzamide with structurally related benzamide derivatives, emphasizing substituent effects on properties and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural and Electronic Properties Hydrogen Bonding: The hydroxyl group in this compound enables stronger intermolecular hydrogen bonding compared to 2-aminobenzamides (NH₂) or alkylated derivatives (e.g., N-propyl in ). This property may enhance crystallinity or target binding in biological systems.
Synthesis and Characterization 2-Aminobenzamides () are synthesized via classical acylation but require specialized tools like GlycoBase for glycan analysis . The N,O-bidentate compound () uses X-ray crystallography to confirm directing-group geometry, critical for catalytic applications . 2-(N-allylsulfamoyl)-N-propylbenzamide () employs DFT calculations to optimize molecular geometry and predict thermodynamic stability, a method applicable to the target compound for property prediction .
Catalysis: The N,O-bidentate compound () facilitates metal-catalyzed C–H activation, a role less likely for the sulfamoyl derivative due to differing coordination sites . Material Science: Allyl and propyl groups in ’s compound reduce polarity, favoring applications in hydrophobic matrices, whereas the target compound’s polar groups may suit hydrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
